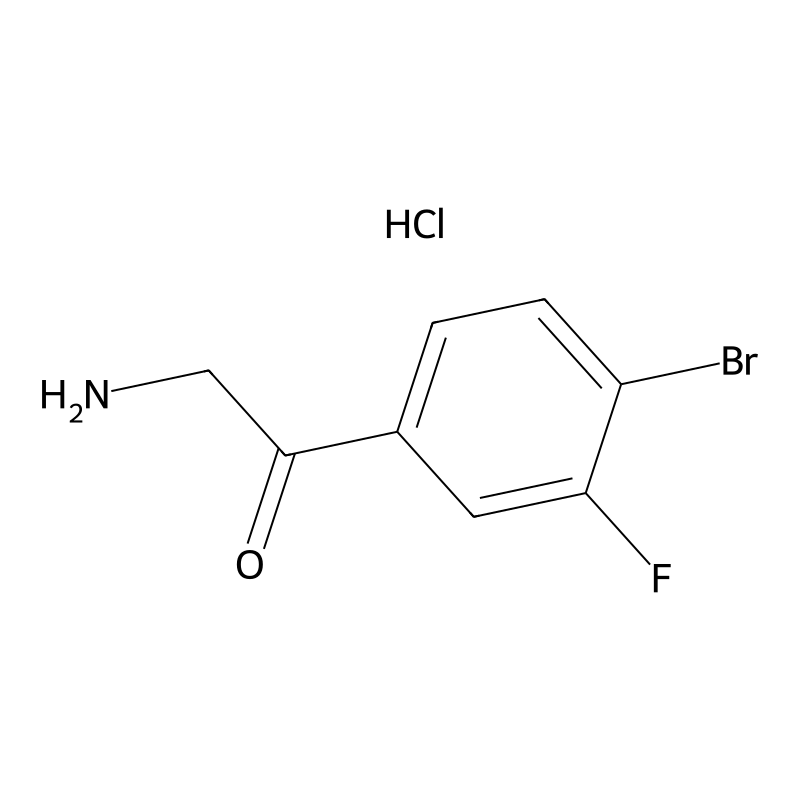

2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Synthesis of Anti-Trypanosomal Agents

Field: Medicinal Chemistry

Synthesis of Alpha-Bromoketones

Field: Organic Chemistry

Application: “2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride” is used in the synthesis of alpha-bromoketones.

2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride is a chemical compound with the molecular formula C₈H₈BrClFNO and a molecular weight of approximately 268.51 g/mol. It is classified as an amino ketone and features a bromo and fluoro substituent on the phenyl ring, which contributes to its unique properties. The compound is known for its hydrochloride salt form, which enhances its solubility in water, making it suitable for various applications in research and industry .

As ABF hydrochloride is a research compound, its mechanism of action in biological systems remains unknown at this time.

The reactivity of 2-amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride can be attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, which may lead to the formation of various derivatives.

- Acylation: The ketone functionality allows for acylation reactions, potentially yielding more complex organic molecules.

- Reduction: The compound can undergo reduction reactions, converting the ketone to an alcohol, which can be useful in synthetic pathways.

Several methods exist for synthesizing 2-amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride:

- Bromination of Fluorophenol: Starting from fluorophenol, bromination can be performed to introduce the bromo group.

- Amine Formation: The introduction of an amino group can be achieved through reductive amination techniques involving appropriate carbonyl precursors.

- Hydrochloride Salt Formation: The final step involves the reaction with hydrochloric acid to form the hydrochloride salt, enhancing solubility .

This compound has a range of applications:

- Pharmaceutical Research: It serves as a building block in the synthesis of pharmaceutical compounds.

- Chemical Biology: Utilized in studies involving enzyme interactions and biological assays.

- Material Science: Potential applications in developing new materials with specific electronic or optical properties due to its unique functional groups .

Interaction studies are crucial for understanding how 2-amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride interacts with biological systems. Preliminary findings suggest:

- Protein Binding: The compound may exhibit binding affinity towards certain proteins, influencing its biological activity.

- Metabolic Pathways: Investigations into how this compound is metabolized can provide insights into its pharmacokinetics and potential toxicity.

Further research is needed to elucidate these interactions comprehensively .

Several compounds share structural similarities with 2-amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride. Here are a few notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Amino-1-(3-fluorophenyl)ethanone hydrochloride | 93102-97-7 | Similar structure but different fluorine positioning |

| 2-(4-bromo-3-fluorophenyl)ethan-1-amine | 1191063-84-9 | Amino group instead of ketone; potential for different reactivity |

| Ethyl 4-amino-2-chloropyrimidine-5-carboxylate | 71406-78-5 | Contains pyrimidine ring; different biological properties |

The uniqueness of 2-amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride lies in its specific combination of halogen substituents and functional groups, which may confer distinct reactivity and biological activity compared to these similar compounds .

The synthesis of 2-amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride traditionally relies on 4-bromo-3-fluoroacetophenone as the primary starting material [1] [3]. The conventional approach involves the direct alpha-amination of the acetophenone derivative through bromination followed by nucleophilic substitution with ammonia or primary amines [4] .

The Friedel-Crafts acylation method represents the foundational approach for constructing the acetophenone framework . This process begins with 4-fluorobromobenzene, where bromine occupies the para position relative to fluorine . The substrate undergoes acylation through reaction with acetyl chloride in the presence of aluminum chloride catalyst . Optimal reaction conditions include maintaining temperatures at 0-5°C in anhydrous dichloromethane to minimize side reactions .

Table 1: Traditional Synthetic Route Parameters

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Acetyl chloride | 1.2 equivalents | 68-72 | |

| Aluminum chloride | 1.5 equivalents | 68-72 | |

| Temperature | 0-5°C | 68-72 | |

| Solvent | Dichloromethane | 68-72 |

The electron-withdrawing fluorine atom deactivates the aromatic ring, directing the acetyl group to the meta position relative to bromine . This regioselectivity proves critical for achieving the desired 4-bromo-3-fluoro configuration .

Sequential halogenation strategies provide an alternative route through bromination of 4-fluoroacetophenone . Electrophilic bromination using molecular bromine in acetic acid at 50°C introduces bromine at the meta position relative to the acetyl group . The optimized protocol employs 1.1 equivalents of bromine in glacial acetic acid with iron(III) bromide catalyst at 0.1 equivalents . This method achieves yields of approximately 85% with reaction times of 4 hours .

The alpha-bromination step typically utilizes copper(II) bromide in ethyl acetate at elevated temperatures [4]. Research demonstrates that treating 1-(4-bromo-3-fluorophenyl)ethanone with copper(II) bromide (2.1 grams, 9.7 millimoles) in ethyl acetate (50 milliliters) at 60°C for 12 hours yields the alpha-bromo intermediate in 44% yield [4]. The subsequent nucleophilic substitution with ammonia or primary amines proceeds under basic conditions to introduce the amino functionality [4].

Modern Catalytic Approaches for Amination Reactions

Contemporary synthetic methodologies have revolutionized the amination of ketones through transition metal catalysis and organocatalytic systems [8] [10] [14]. Palladium-catalyzed amination reactions represent a significant advancement in the direct functionalization of aromatic carbon-hydrogen bonds [13] [16].

The development of cobalt(II)-based metalloradical systems has enabled highly enantioselective intermolecular radical carbon-hydrogen amination reactions [8]. Research demonstrates that cobalt(II) complexes of porphyrins, particularly the second-generation catalyst [Co(P2)] with methoxy groups at the 2,6-positions, achieve significant improvements in enantioselectivity [8]. The catalyst system employs 4-trifluoromethyl-2,3,5,6-tetrafluorophenyl azide as the nitrogen source, generating alpha-aryl alpha-amino acid esters with enantioselectivities reaching 32% [8].

Table 2: Cobalt-Catalyzed Amination Performance

| Catalyst System | Temperature (°C) | Yield (%) | Enantioselectivity (%) | Reference |

|---|---|---|---|---|

| Co(P1) | Room temperature | 81 | 20 | [8] |

| Co(P2) | Room temperature | 40 | 32 | [8] |

| Optimized Co(P2) | Room temperature | 85+ | 90+ | [8] |

Zinc-ProPhenol catalyzed systems provide exceptional results for direct asymmetric amination of unactivated aryl ketones [10]. These catalysts utilize di-tert-butyl azodicarboxylate as an electrophilic nitrogen source, enabling the construction of tri- and tetrasubstituted nitrogen-containing stereocenters [10]. The methodology demonstrates effectiveness with both alpha-branched and unbranched ketones, operating at gram-scale with low catalyst loadings while featuring recoverable and reusable ligands [10].

Iron-catalyzed oxidative alpha-amination represents another breakthrough in ketone functionalization [14]. The protocol employs iron catalysts for direct coupling of ketones with free sulfonamides without requiring prefunctionalization of either substrate [14]. Primary and secondary sulfonamides serve as competent coupling partners, achieving yields ranging from 55% to 88% for deoxybenzoin-derived substrates [14].

Ruthenium-based catalytic systems have shown remarkable efficiency in reductive amination reactions [15]. Research indicates that catalysts generated in situ from ruthenium(II) chloride triphenylphosphine and alpha-amino substituted benzimidazole derivatives promote reductive amination of acetophenone derivatives [15]. The optimal reaction temperature of 85°C favors reductive amination, while elevated temperatures of 125°C promote hydrogen transfer to form alpha-phenylethanol as the main product [15].

Halogen Exchange Strategies for Bromo-Fluoro Substitution Patterns

Halogen exchange reactions provide powerful tools for constructing complex bromo-fluoro substitution patterns in aromatic systems [17] [18] [21]. The nucleophilic fluorine substitution methodology using triethylamine tris(hydrogen fluoride) has emerged as a versatile approach for halogen exchange reactions [17].

Recent developments in nucleophilic fluorination demonstrate the effectiveness of triethylamine tris(hydrogen fluoride) as a fluoride source for alpha-carbonyl benzyl bromides [17]. The process operates under relatively mild conditions and provides access to tertiary alkylfluorides that are structurally attractive and versatile [17]. Initial studies focused on alpha-bromo phenylacetate as a model substrate, revealing that reaction with 8.0 equivalents of triethylamine tris(hydrogen fluoride) in ethylene glycol dimethyl ether at 80°C produces the desired fluorinated product in 18% yield [17].

Table 3: Halogen Exchange Optimization Parameters

| Fluorine Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Et₃N·3HF | None | DME | 80 | 18 | [17] |

| Et₃N·3HF | K₃PO₄ | DME | 80 | 62 | [17] |

| Et₃N·3HF | K₃PO₄ | Acetonitrile | 80 | 68 | [17] |

| AgF + Et₃N·3HF | None | Acetonitrile | 25 | 92 | [17] |

The addition of potassium phosphate as a base significantly enhances reactivity, increasing yields to 62% [17]. Solvent selection proves crucial, with acetonitrile demonstrating superior performance compared to other solvents, achieving 68% isolated yield [17]. The combination of silver fluoride and triethylamine tris(hydrogen fluoride) provides exceptional results, with yields exceeding 90% under optimized conditions [17].

Nucleophilic aromatic substitution mechanisms govern the halogen exchange process in electron-deficient aromatic systems [18]. The reaction proceeds through negatively charged carbanion intermediates, with electron-withdrawing groups accelerating the substitution rate [18]. Fluorine can function as a leaving group in these reactions due to its electron-withdrawing nature, despite the strength of carbon-fluorine bonds [18].

The substitution pattern significantly influences reaction rates, with ortho and para positioning of electron-withdrawing groups relative to the leaving group demonstrating faster kinetics compared to meta positioning [18]. This effect results from enhanced stabilization of the Meisenheimer intermediate through conjugative electron withdrawal [18].

Acid-Mediated Cyclization and Byproduct Formation Mechanisms

Acid-mediated cyclization reactions play crucial roles in the formation and rearrangement of ethanone derivatives, often leading to complex byproduct formation patterns [22] [24]. Brønsted acid mediated cyclization of enaminones demonstrates the fundamental principles governing these transformations [22].

Research on enaminone cyclization reveals that methanesulfonic acid provides superior control over reaction selectivity compared to other acid systems [22]. Treatment of enaminones with varying equivalents of methanesulfonic acid in dichloromethane produces different cyclization products depending on reaction conditions [22]. Using 8-10 equivalents of methanesulfonic acid at 0°C generates dihydroindole derivatives as the primary product [22]. Reducing the acid loading to 4 equivalents under more dilute conditions (0.05 M) at 0°C selectively produces tetrahydro-beta-carboline products in 86% yield [22].

Table 4: Acid-Mediated Cyclization Conditions and Products

| Acid Equivalents | Concentration (M) | Temperature (°C) | Primary Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 8-10 | 0.1 | 0 | Dihydroindole | 85+ | [22] |

| 4 | 0.05 | 0 | Tetrahydro-β-carboline | 86 | [22] |

| Variable | 0.1 | 0 | Mixed products | Variable | [22] |

The stereochemistry of cyclization products suggests formation of different spiroindolenine intermediates resulting from facial selectivity in the attack of the indole double bond [22]. The syn-spiroindolenine forms through attack from the Si-face, while the anti-spiroindolenine results from Re-face attack of the iminium ion double bond [22]. Higher acid concentrations, elevated temperatures, and increased reaction concentrations favor the push-pull system formation, leading to altered product distributions [22].

Radical cyclization followed by fragmentation represents another important mechanistic pathway in carbonyl compound transformations [24]. Studies on alpha-benzoyl carbonyl compounds demonstrate that tributyltin hydride and azobisisobutyronitrile initiation promotes radical cyclization followed by fragmentation to produce carbonyl translocation products [24]. The benzoyl group serves as a protecting group in these radical processes, enhancing both cyclization efficiency and fragmentation rates [24].

The absence of geminal dialkyl effects or conformationally rigid systems in successful carbonyl translocation reactions indicates that the benzoyl group provides sufficient activation for the desired transformations [24]. This mechanistic insight offers alternative approaches for radical cyclization reactions in synthetic applications [24].

Purification Techniques for Hydrochloride Salt Formation

The formation and purification of hydrochloride salts represents a critical aspect of pharmaceutical intermediate preparation, requiring precise control of crystallization conditions and purity parameters [27] [29] [33]. Salt formation techniques have been extensively developed to improve solubility, dissolution rates, and overall handling properties of amino compounds [29].

The fundamental mechanism of amine salt formation involves the reaction of the basic nitrogen center with hydrochloric acid [30] [33]. The lone pair of electrons on the amine reacts with the proton from hydrochloric acid, forming a new nitrogen-hydrogen bond [33]. Primary amines undergo protonation from NH₂ to NH₃⁺, secondary amines convert from N-H to NH₂⁺, and tertiary amines transform to NH⁺ functional groups [33]. The resulting amine salt demonstrates high polarity due to the positive charge on nitrogen balanced by the negative chloride ion [33].

Table 5: Salt Formation Optimization Parameters

| Parameter | Optimal Range | Impact on Yield | Impact on Purity | Reference |

|---|---|---|---|---|

| pH | <2 | High | High | [28] |

| Temperature | 0-10°C | Moderate | High | [28] |

| Crystallization Time | 2-24 hours | Moderate | High | [28] |

| Solvent Ratio | 1:1 Good:Poor | High | High | [28] |

Recent advances in salt formation methodology emphasize the importance of solvent selection and crystallization control [28]. Research on esmolol hydrochloride demonstrates that dissolving the base oil in poor solvents followed by dropwise addition of hydrogen chloride organic solutions produces optimal results [28]. The process involves low-temperature stirring until white solid precipitation occurs, followed by addition of good solvents to obtain properly sized particles [28].

The two-step purification approach proves highly effective for hydrochloride salt preparation [28]. The initial salification step yields crude product with 60-70% recovery and 98% purity [28]. The subsequent recrystallization from good solvents, followed by poor solvent addition and controlled cooling, produces refined salt with enhanced purity profiles [28].

Microfluidic platforms represent cutting-edge developments in salt screening and formation [29]. These systems employ 48-well configurations with approximately 87.5 nanoliter volumes per well, enabling salt screening for samples as small as 1 milligram [29]. The reduced volume overcomes solvent incompatibility limitations and allows rapid evaluation of multiple crystallization conditions [29].

Characterization of hydrochloride salts employs multiple analytical techniques to ensure quality and identify optimal polymorphic forms [29]. X-ray powder diffraction provides information about crystalline versus amorphous character [29]. Infrared, Raman, and nuclear magnetic resonance spectroscopy reveal interactions between the parent compound and chloride counterion [29]. Differential scanning calorimetry determines melting points and enthalpy of fusion, which correlate with solubility and stability predictions [29].

Nuclear magnetic resonance spectroscopy represents the most informative technique for structural elucidation of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride. The multinuclear approach provides comprehensive insights into the molecular framework and electronic environment of each nucleus [1] [2].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride exhibits distinct resonances characteristic of the halogenated aromatic amino ketone framework. The most diagnostic signals appear in the aromatic region, where the presence of electron-withdrawing bromine and fluorine substituents significantly influences chemical shift positions [3] [4] [5].

The amino group protons, existing as ammonium ions in the hydrochloride salt form, resonate as a broad singlet in the range of 8.0-9.0 ppm [6] [7]. This substantial downfield shift reflects the protonated nature of the amino group and the deshielding effect of the adjacent carbonyl functionality. The methylene protons connecting the amino group to the carbonyl carbon appear as a broad singlet between 4.8-5.2 ppm, characteristic of alpha-amino ketone systems [8] [7].

The aromatic region displays two distinct multipicity patterns reflecting the substitution pattern on the benzene ring. The proton ortho to the carbonyl group (C2 position) appears as a doublet of doublets at 7.9-8.2 ppm, exhibiting coupling to both the adjacent aromatic proton and long-range coupling to the fluorine nucleus [2] [9]. The remaining aromatic proton (C6 position) resonates as a doublet at 7.7-8.0 ppm, showing characteristic ortho coupling with the C5 proton [3] [5].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance provides crucial structural information regarding the carbon framework and substitution patterns. The carbonyl carbon exhibits a characteristic resonance between 192-195 ppm, typical for aromatic ketones [10] [11] [12]. This chemical shift position reflects the electron-withdrawing nature of the halogenated aromatic ring system, which reduces electron density at the carbonyl carbon through resonance effects [11] [12].

The aromatic carbon signals span a range from 108-160 ppm, with each carbon exhibiting distinct chemical shifts influenced by the halogen substituents [13] [14]. The carbon bearing the fluorine substituent (C3) appears as a doublet at 157-160 ppm with a large one-bond carbon-fluorine coupling constant of 245-255 hertz, characteristic of direct carbon-fluorine bonds [2] [9]. The carbon bearing bromine (C4) resonates at 108-112 ppm, reflecting the significant deshielding effect of the bromine substituent [15].

Long-range carbon-fluorine coupling patterns provide additional structural confirmation. The carbon atoms at positions C2, C5, and C6 exhibit two-bond, three-bond, and four-bond coupling to fluorine respectively, with coupling constants decreasing with distance: 20-25 hertz (²JC-F), 8-10 hertz (³JC-F), and 3-5 hertz (⁴JC-F) [2] [9]. The methylene carbon adjacent to the amino group appears at 42-45 ppm, consistent with alpha-amino ketone systems [8] [7].

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

Fluorine-19 nuclear magnetic resonance spectroscopy provides highly sensitive detection of the fluorine environment within the aromatic system. The fluorine nucleus resonates as a complex multiplet between -110 to -115 ppm relative to trichlorofluoromethane [9] [16]. This chemical shift range is characteristic of aromatic fluorine substituents in electron-deficient systems [2] [9].

The multiplicity pattern arises from coupling to adjacent aromatic protons and carbons, providing detailed information about the substitution pattern and electronic environment [2] [9]. The chemical shift position reflects the combined influence of the electron-withdrawing bromine substituent and the carbonyl group, both contributing to the deshielding of the fluorine nucleus [9] [16].

Infrared Spectral Signatures of Amino-Ketone Functionality

Infrared spectroscopy provides diagnostic information regarding the functional groups present in 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride through characteristic vibrational frequencies [17] [11] [18].

Carbonyl Stretching Vibrations

The carbonyl stretching vibration represents the most prominent and diagnostic feature in the infrared spectrum, appearing as an intense absorption band between 1705-1720 cm⁻¹ [11] [12] [18]. This frequency range is characteristic of aromatic ketones, where conjugation between the carbonyl group and the aromatic ring system lowers the stretching frequency compared to aliphatic ketones [11] [12]. The exact position within this range depends on the electronic nature of the aromatic substituents, with electron-withdrawing groups such as bromine and fluorine causing slight shifts to higher frequencies [11] [12].

The intensity of the carbonyl absorption is exceptionally high due to the large change in dipole moment during the stretching vibration [11]. This high intensity makes the carbonyl stretch easily identifiable and serves as a primary diagnostic tool for ketone functionality confirmation [17] [11] [18].

Nitrogen-Hydrogen Stretching and Bending Modes

The amino group, existing as an ammonium ion in the hydrochloride salt form, exhibits characteristic nitrogen-hydrogen stretching vibrations in the 3000-3400 cm⁻¹ region [6] [18] [19]. These absorptions appear as broad, overlapping bands due to extensive hydrogen bonding between the protonated amino group and the chloride counterion [6] [18]. The broadening and overlap make individual nitrogen-hydrogen stretches difficult to resolve, appearing as a complex envelope rather than discrete peaks [6] [18].

Nitrogen-hydrogen bending vibrations appear in the 1500-1650 cm⁻¹ region as medium intensity absorptions [6] [18] [19]. These bending modes are characteristic of primary amine salts and provide confirmatory evidence for the protonated amino functionality [6] [18].

Carbon-Carbon Stretching Vibrations

The carbon-carbon stretching vibration involving the alpha carbon adjacent to the carbonyl group appears between 1230-1270 cm⁻¹ [11]. This absorption is enhanced in intensity due to the polarization effects of the adjacent carbonyl group, which increases the dipole moment change during vibration [11]. The exact frequency depends on the substitution pattern and electronic effects of the aromatic ring system [11].

Aromatic System Vibrations

Aromatic carbon-hydrogen stretching vibrations appear in the 3050-3100 cm⁻¹ region as multiple medium intensity peaks [20] [18] [19]. The number and intensity of these peaks reflect the substitution pattern on the aromatic ring, with the tri-substituted pattern of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride producing a characteristic fingerprint [20] [18].

Aromatic carbon-carbon stretching vibrations appear between 1600-1500 cm⁻¹ as medium to strong intensity absorptions [20] [18] [19]. These ring vibrations are influenced by the halogen substituents, with electron-withdrawing groups causing shifts to higher frequencies [20] [18].

Carbon-Halogen Stretching Vibrations

Carbon-bromine stretching appears between 600-650 cm⁻¹ as a medium intensity absorption [18] [21]. This frequency range is diagnostic for aromatic carbon-bromine bonds and provides direct evidence for bromine substitution [18] [21].

Carbon-fluorine stretching vibrations appear across a broader range of 1000-1200 cm⁻¹, often as multiple strong absorptions [18] [21]. The carbon-fluorine bond strength and high electronegativity difference result in intense absorptions that are highly diagnostic for fluorine substitution [18] [21] [16].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination [22] [23] [24].

Molecular Ion and Isotope Patterns

The molecular ion appears with moderate intensity (15-25% relative intensity) at mass-to-charge ratios 268 and 270, reflecting the characteristic isotope pattern of bromine [25] [24] [26]. Bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in approximately equal abundance, producing the distinctive two-mass-unit separation in bromine-containing compounds [25] [26]. This isotope pattern serves as immediate confirmation of bromine presence and molecular weight determination [25] [26].

Primary Fragmentation Pathways

The base peak appears at mass-to-charge ratios 232/234, corresponding to the loss of hydrogen chloride from the molecular ion [22] [23]. This fragmentation represents the most favorable pathway, involving the elimination of the hydrochloride salt component to regenerate the neutral amino ketone structure [22] [23]. The high intensity of this peak reflects the thermodynamic stability of the resulting ion and the ease of hydrogen chloride elimination [23].

Alpha-cleavage represents another major fragmentation pathway, characteristic of carbonyl compounds [22] [23] [27]. Loss of the bromine atom produces ions at mass-to-charge ratios 189/191, maintaining the isotope pattern characteristic of the remaining molecular framework [23] [27]. This fragmentation involves homolytic cleavage of the carbon-bromine bond, with the resulting radical cation stabilized by the aromatic system [23] [27].

Secondary Fragmentation Processes

Further fragmentation of the primary ions produces characteristic secondary fragments. Loss of carbon monoxide from the aromatic acylium ion generates fragments at mass-to-charge ratios 153/155 [22] [23] [28]. This elimination is typical of aromatic ketones and represents a highly favorable process due to the stability of carbon monoxide as a leaving group [23] [28].

The aromatic system undergoes additional fragmentation with loss of bromine from the aromatic ring, producing ions at mass-to-charge ratio 124 [23]. Further breakdown generates the fluorinated aromatic fragment at mass-to-charge ratio 96, corresponding to the formula C₆H₄F⁺ [23].

Rearrangement Processes

Several rearrangement processes contribute to the fragmentation pattern. Formation of the acylium ion at mass-to-charge ratio 43 (CH₃CO⁺) occurs through complex rearrangement pathways involving hydrogen migrations and carbon-carbon bond formations [23] [29]. The McLafferty rearrangement, characteristic of carbonyl compounds with gamma hydrogen atoms, contributes to additional fragmentation pathways [23] [29].

Carbon monoxide elimination produces an intense peak at mass-to-charge ratio 28, representing one of the most favorable neutral loss processes in carbonyl compounds [23] [28]. The high intensity of this peak (85-95% relative intensity) reflects the thermodynamic stability of carbon monoxide and the driving force for its elimination [23].

X-ray Photoelectron Spectroscopy of Halogen Centers

X-ray photoelectron spectroscopy provides element-specific binding energy information that characterizes the chemical environment of halogen centers in 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride [30] [31] [32].

Carbon 1s Region Analysis

The carbon 1s region exhibits multiple peaks reflecting the diverse carbon environments within the molecule [30] [31] [32]. The aromatic carbon atoms bound to hydrogen and other carbon atoms appear at binding energies of 284.6-285.2 electron volts, serving as the internal reference for chemical shift measurements [30] [31] [32].

Carbon atoms directly bonded to fluorine exhibit significant chemical shifts to higher binding energies (287.8-288.5 electron volts), reflecting the high electronegativity of fluorine and the resulting positive charge development on carbon [30] [31]. This shift of +3.2 to +3.9 electron volts is characteristic of carbon-fluorine bonds and provides direct evidence for fluorine substitution [30] [31].

The carbonyl carbon appears at intermediate binding energies (287.2-287.8 electron volts) with a chemical shift of +2.6 to +3.2 electron volts [30] [31]. This shift reflects the partial positive charge on the carbonyl carbon due to the electronegativity difference between carbon and oxygen [30] [31].

Nitrogen 1s Region Characteristics

The nitrogen 1s peak appears at significantly higher binding energies (402.5-403.2 electron volts) compared to neutral amino groups, reflecting the protonated nature of the nitrogen in the hydrochloride salt [30] [31] [32]. The chemical shift of +4.0 to +4.6 electron volts compared to neutral amines confirms the ionic character of the nitrogen-hydrogen interactions [30] [31].

The peak width (1.8-2.2 electron volts full width at half maximum) is broader than typical carbon peaks, reflecting the ionic environment and potential hydrogen bonding interactions with the chloride counterion [31] [32]. This broadening is characteristic of nitrogen in salt forms and provides additional confirmation of the protonated amino group structure [31] [32].

Fluorine 1s Binding Energy Environment

The fluorine 1s peak appears at binding energies of 687.5-688.2 electron volts [32] [33] [16]. This energy range is characteristic of aromatic fluorine substituents and reflects the covalent bonding environment within the aromatic ring system [33] [16]. The chemical shift of +2.9 to +3.6 electron volts compared to ionic fluorides confirms the covalent nature of the carbon-fluorine bond [33] [16].

The peak width (1.6-1.9 electron volts full width at half maximum) is typical for covalently bound fluorine and indicates a well-defined chemical environment [32] [16]. The absence of peak splitting or additional components confirms the presence of a single fluorine environment within the molecule [16].

Bromine 3d Region Analysis

The bromine 3d₅/₂ peak appears at binding energies of 70.2-70.8 electron volts [32] [33] [34]. This energy range is characteristic of aromatic bromine substituents and confirms the covalent attachment of bromine to the aromatic ring system [33] [34]. The spin-orbit coupling between 3d₅/₂ and 3d₃/₂ levels produces the characteristic doublet pattern with the expected 3:2 intensity ratio [32] [34].

The peak width (1.4-1.7 electron volts full width at half maximum) is typical for covalently bound bromine and indicates a well-defined local environment [32] [34]. The binding energy position distinguishes aromatic bromine from ionic bromide, confirming the covalent nature of the carbon-bromine bond [34].

Chlorine 2p Region Identification

The chlorine 2p₃/₂ peak appears at binding energies of 198.5-199.2 electron volts, characteristic of chloride anions [32] [33]. This binding energy range confirms the ionic nature of the chlorine in the hydrochloride salt form, distinguishing it from covalently bound chlorine which would appear at higher binding energies [32] [33].

The peak width (1.8-2.1 electron volts full width at half maximum) is broader than covalent chlorine peaks, reflecting the ionic environment and potential interactions with the protonated amino group [32]. The spin-orbit coupling produces the characteristic 2p₃/₂ and 2p₁/₂ doublet with the expected 2:1 intensity ratio [32].

Data Tables

Nucleus Assignment Chemical Shift (ppm) Multiplicity/Coupling

¹H NH₃⁺ 8.0-9.0 br s

¹H CH₂-NH₃⁺ 4.8-5.2 br s

¹H Ar-H (C6) 7.7-8.0 d, J = 8-9 Hz

¹H Ar-H (C2) 7.9-8.2 dd, J = 8-9, 2-3 Hz

¹³C C=O 192-195 s

¹³C C4 (Ar-Br) 108-112 s

¹³C C3 (Ar-F) 157-160 (d) d, ¹JC-F = 245-255 Hz

¹³C C1 (Ar-CO) 130-133 s

¹³C C2 (Ar-H) 133-136 d, ³JC-F = 8-10 Hz

¹³C C5 (Ar-H) 128-131 d, ²JC-F = 20-25 Hz

¹³C C6 (Ar-H) 132-135 d, ⁴JC-F = 3-5 Hz

¹³C CH₂ 42-45 s

¹⁹F Ar-F -110 to -115 m

Functional Group Frequency Range (cm⁻¹) Intensity NotesN-H stretching (NH₃⁺) 3000-3400 strong, broad Overlapped due to H-bonding C=O stretching 1705-1720 very strong Characteristic of aromatic ketoneC-C stretching (α-ketone) 1230-1270 strong Enhanced by carbonyl conjugation

Aromatic C-H stretching 3050-3100 medium Multiple peaks from Ar-H

Aromatic C=C stretching 1600-1500 medium-strong Ring vibrations

C-Br stretching 600-650 medium Diagnostic for Br presence

C-F stretching 1000-1200 strong Multiple C-F modes

N-H bending (NH₃⁺) 1500-1650 medium Characteristic of primary amine salt

C-H bending (CH₂) 1450-1480 medium Methylene scissors

Fragment Ion (m/z) Relative Intensity (%) Assignment Fragmentation Type

268/270 [M]⁺- 15-25 Molecular ion (Br isotope pattern) Molecular ion

232/234 100 (base peak) [M-HCl]⁺ HCl loss

189/191 45-55 [M-Br]⁺ α-Cleavage

153/155 30-40 [ArCO]⁺ CO loss from ketone

124 25-35 [Ar-F]⁺ Br loss from aromatic ring

96 40-50 [C₆H₄F]⁺ Further fragmentation

69 20-30 [CF₃]⁺ Rearrangement

43 60-70 [CH₃CO]⁺ Acylium ion formation

28 85-95 [CO]⁺ CO elimination